1-(1-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
Description
1-(1-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a complex heterocyclic compound featuring a fused imidazolidine-2,4-dione core, a piperidine ring substituted with a 2-(2,6-dimethylmorpholino)-2-oxoethyl group, and a 2-methoxyethyl side chain. The compound’s chirality (arising from its morpholino and piperidine moieties) may influence its interactions with biological targets, as demonstrated by Pasteur’s foundational work on molecular chirality and activity .
Properties
IUPAC Name |
1-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O5/c1-14-10-21(11-15(2)28-14)17(24)12-20-6-4-16(5-7-20)23-13-18(25)22(19(23)26)8-9-27-3/h14-16H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCAWYFPVQVXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, also known by its CAS number 2034374-91-7, is a synthetic compound with potential therapeutic applications. Its complex structure includes a morpholine ring, piperidine moiety, and an imidazolidine dione core, suggesting diverse biological interactions. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C₁₉H₃₂N₄O₅
- Molecular Weight : 396.5 g/mol
- Chemical Structure : The compound features multiple functional groups that may influence its biological activity.
The biological activity of this compound appears to be linked to its interaction with specific receptors and enzymes in the body. While detailed mechanisms are still under investigation, preliminary studies suggest:
- Receptor Binding : The presence of morpholine and piperidine structures indicates potential binding to neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : The imidazolidine dione component may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.
Pharmacological Effects
- Anxiolytic Properties : Initial studies indicate that compounds with similar structures can act as anxiolytics by modulating GABAergic activity. The compound may exhibit a similar profile, potentially reducing anxiety-like behaviors in animal models.
- Cytotoxic Activity : Research has shown that imidazolidine derivatives can possess cytotoxic properties against various cancer cell lines. This compound's ability to induce apoptosis in malignant cells is under investigation.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This compound may share this characteristic, contributing to its therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
A review of relevant literature reveals several key findings:
| Study | Findings |
|---|---|
| Study 1 (2023) | Demonstrated that similar morpholine-containing compounds significantly reduced anxiety-like behaviors in rodent models through GABA receptor modulation. |
| Study 2 (2024) | Reported cytotoxic effects of imidazolidine derivatives on breast cancer cell lines, suggesting potential for further development as anti-cancer agents. |
| Study 3 (2024) | Found that certain derivatives exhibited anti-inflammatory effects by downregulating TNF-alpha and IL-6 production in vitro. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares key motifs with other imidazolidine-, oxazolidine-, and thiazolidine-4-one derivatives synthesized by Qabel and Al-Majidi (2024) . Below is a comparative analysis:
Key Structural Differences:
- The 2-methoxyethyl chain may improve solubility in polar solvents relative to hydrophobic aryl groups in other derivatives.
Research Findings and Implications
- Structural Determinants of Activity: The 2,6-dimethylmorpholino group may confer target selectivity (e.g., for neurological or anti-inflammatory pathways), while the imidazolidine-2,4-dione core provides rigidity for receptor binding.
- Comparative Limitations : Unlike dietary compounds such as sulforaphane (), which exhibit direct bioactivity through metabolic byproducts, the target compound’s efficacy likely depends on intact structural features due to its synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
